molecular formula C22H25ClN2O3 B2487956 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921834-64-2

2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2487956
CAS No.: 921834-64-2
M. Wt: 400.9
InChI Key: LERHZUAPRTUTIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The benzamide group would likely contribute to the compound’s polarity, and the tetrahydrobenzo[b][1,4]oxazepin ring could potentially exist in different conformations .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. The amide group in the benzamide portion of the molecule could potentially undergo hydrolysis, and the tetrahydrobenzo[b][1,4]oxazepin ring might be involved in reactions depending on its substitution pattern .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research on novel analogs of benzothiazole derivatives has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017). Similarly, compounds synthesized from visnagenone and khellinone have demonstrated anti-inflammatory and analgesic properties, suggesting potential for creating new therapeutic agents (Abu‐Hashem et al., 2020).

Nanoparticle Carriers for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules have been studied for the sustained release of carbendazim and tebuconazole, highlighting the potential of these carrier systems in agriculture to improve the delivery and effectiveness of fungicides, thereby reducing environmental toxicity (Campos et al., 2015).

Novel Synthetic Routes and Chemical Transformations

Studies have also focused on the synthesis and transformations of related compounds, offering new synthetic routes and mechanisms that may be applicable to the chemical . For instance, the development of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives presents an alternative method for synthesizing benzo[b][1,5]diazepine derivatives, which have significant biological activities (Shaabani et al., 2009).

Properties

IUPAC Name

2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-10-9-15(11-19(18)28-13-22(3,4)21(25)27)24-20(26)16-7-5-6-8-17(16)23/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERHZUAPRTUTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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